3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine
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Overview
Description
3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinimine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazolinimine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Groups: The benzyl groups can be introduced via nucleophilic substitution reactions.
Methoxylation and Chlorination: These functional groups are typically introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction can lead to the formation of dihydroquinazoline derivatives.
Substitution: The benzyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinazolinone derivatives, while reduction yields dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the specific biological activity being investigated. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share the quinazoline core and have similar biological activities.
Benzyl Substituted Quinazolines: These compounds have similar structural features and can be used for similar applications.
Uniqueness
The unique combination of functional groups in 3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine gives it distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxy-2-[(2-methylphenyl)methylsulfanyl]quinazolin-4-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O3S/c1-16-7-5-6-8-18(16)15-34-26-29-21-13-24(33-4)23(32-3)12-19(21)25(28)30(26)14-17-9-10-22(31-2)20(27)11-17/h5-13,28H,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDMRSFCONGQHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=CC(=C(C=C3C(=N)N2CC4=CC(=C(C=C4)OC)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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